(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone - 2034412-79-6

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Catalog Number: EVT-2894806
CAS Number: 2034412-79-6
Molecular Formula: C15H14N4O3S
Molecular Weight: 330.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While the provided literature lacks specific details regarding the molecular structure analysis of (5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone, several studies present valuable information about similar compounds containing the relevant heterocycles. For example, the crystal structure of 2-(5-chloromethyl-1,2,4-oxadiazol-3-yl)pyridine reveals a dihedral angle of 12.26(2)° between the oxadiazole ring and the pyridine ring. [] This information, alongside data from other studies investigating similar structures, could be beneficial for predicting the conformational preferences of the title compound. Further structural analysis, potentially using techniques like X-ray crystallography or computational modeling, could provide a more comprehensive understanding of its three-dimensional arrangement and potential interactions.

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound (Zinc ID 000002613203) was investigated as a potential antiviral treatment candidate for COVID-19. Molecular docking studies suggested a strong binding affinity to several COVID-19-related proteins, including 4OW0, 6lu7, 1O86, and 2GTB [].

Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-yl)thio)acetate

Compound Description: This compound was the subject of a study to determine the isotonicity of its 1% aqueous solution for parenteral use []. The research focused on establishing the appropriate sodium chloride concentration for an isotonic solution.

(5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone (5c)

Compound Description: This compound demonstrated potent anticonvulsant activity in the maximal electroshock (MES) test, exhibiting an ED50 value of 6.20 mg/kg (oral/rat) []. Notably, it displayed a higher protective index (PI) compared to the reference drug phenytoin, indicating a wider therapeutic window.

Compound Description: This compound exhibited promising anticancer activity against the breast cancer cell line MCF7 []. Its potency was comparable to the standard drug 5-fluorouracil.

4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

Compound Description: This compound is a selective COX-2 inhibitor, with its crystal structure revealing a supramolecular self-assembly stabilized by hydrogen bonds, chalcogen bonds, and unorthodox nonbonded contacts [].

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

Compound Description: MRK-016 is a pyrazolotriazine derivative exhibiting high affinity for the benzodiazepine binding site of GABAA receptors []. It acts as an inverse agonist selective for the α5 subtype and demonstrates cognitive-enhancing effects in preclinical models.

ADX47273 [S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]

Compound Description: ADX47273 is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5) []. Preclinical studies demonstrated its antipsychotic-like and procognitive activities.

2-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)benzoic acid

Compound Description: This compound was synthesized through a novel method involving thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one with 1,1'-carbonyldiimidazole (CDI) [].

3-[5-(2-fluorophenyl)-[1,2,4]oxadiazol-3-yl]benzoic acid

Compound Description: This compound possesses new crystalline forms with potential applications in treating diseases associated with premature termination codons []. These forms exhibit non-absorbent properties, potentially enhancing their therapeutic utility.

((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone (13j)

Compound Description: Compound 13j exhibits potent and selective inhibition of the I(Kur) current []. Its development addressed the metabolic liabilities observed in earlier dihydropyrazolopyrimidine analogs.

(4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives

Compound Description: A series of these derivatives was synthesized and evaluated for their anticancer and antimicrobial activities []. Certain derivatives, such as 9j and 9n, exhibited potent cytotoxicity against the MCF-7 cell line.

4-(3-phenylallylideneamino)-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one (2a)

Compound Description: This compound, characterized by X-ray crystallography, is part of a series of 2,4-dihydro-[1,2,4]-triazol-3-one derivatives synthesized and characterized using various spectroscopic techniques [].

Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate

Compound Description: This compound, structurally characterized by X-ray diffraction, showed moderate anthelmintic activity but weak antibacterial activity in in vitro assays [].

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone

Compound Description: These compounds are boronic acid ester intermediates containing benzene rings, synthesized via a three-step substitution reaction. Their structures were confirmed by spectroscopic analyses and X-ray diffraction, with DFT calculations showing consistency between the optimized structures and crystal structures [].

6-(5-Methyl-1,2,4-oxadiazol-3-yl)-2,2′-bipyridine (L)

Compound Description: This compound acts as a tridentate ligand, forming iron(II) and nickel(II) bis(ligand) complexes. The iron(II) complex exhibits a spin transition above room temperature [].

2-[6-(1H-benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

Compound Description: This compound exhibits potent antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays []. Docking studies suggest it might target tRNA (Guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics.

1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one

Compound Description: This compound, existing as S- and R-enantiomers (9g and 9h), targets the fibroblast growth factor receptor 4 (FGFR4), with the S-enantiomer exhibiting significantly higher potency as an irreversible covalent inhibitor [].

(3-hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone

Compound Description: The crystal structure of this compound was determined using X-ray diffraction analysis at 170 K []. The study focused on elucidating the molecular conformation and packing arrangement in the solid state.

2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides

Compound Description: A series of these acetamide derivatives containing a 1,2,4-oxadiazole ring was synthesized and assessed for their pharmacological activity []. These compounds represent a new class of [, , ]triazolo[4,3-a]pyridine derivatives.

N-(5-phenyl-1,2,4-oxadiazol-3-yl)-N′-arylformamidines

Compound Description: These compounds undergo rearrangement reactions to form 1-aryl-3-benzoylamino-1,2,4-triazoles under specific conditions []. The reaction mechanism involves both uncatalyzed and base-catalyzed pathways.

4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives

Compound Description: Ten novel derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol were evaluated for their antiradical activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) []. Several compounds exhibited notable antiradical effects, with one derivative demonstrating potency comparable to ascorbic acid.

3-(3-(5-methylisoxazol-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl-2H-chromen-2-ones

Compound Description: A series of these coumarin-substituted triazolo-thiadiazine derivatives, featuring a 5-methylisoxazole moiety, was synthesized and characterized []. These compounds were obtained through a multistep synthetic route involving the formation of a key triazole-thiol intermediate.

2-ethoxy-1-{[2´-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of azilsartan, an angiotensin II receptor antagonist used to treat hypertension [].

tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

Compound Description: The crystal structure of this compound has been determined by X-ray diffraction []. The piperazine ring in the molecule adopts a chair conformation, and the molecules are linked through C—H⋯O interactions in the crystal structure.

Aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl)methanone derivatives

Compound Description: This series of compounds was synthesized and found to exhibit anti-inflammatory and anti-ulcer activities []. Molecular docking studies revealed interactions with COX-1, COX-2, and H+/K+ ATPase enzymes.

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: These compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative respectively, were synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. The crystal structures of both compounds were analyzed, revealing distinct structural features and intermolecular interactions [].

5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones

Compound Description: A combinatorial synthesis approach was employed to generate a library of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones []. The synthesis involved a Biginelli-type three-component condensation reaction.

3-(5-Methylisoxazol-3-yl)-1,2,4-triazolo [3,4-b]-1,3,4-thiadiazine Derivatives

Compound Description: A series of these derivatives, synthesized from 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole, were evaluated for their antibacterial activity [].

3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid

Compound Description: The crystal structure of 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has been determined, revealing key intermolecular interactions and conformational details [].

2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol

Compound Description: This compound displayed low toxicity towards Artemia salina and exhibited antifungal activity against Rhizopus orizae [].

2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one

Compound Description: This compound, featuring a thiophene ring, is part of a series of novel triazole compounds synthesized and evaluated for their antifungal activity [].

Methyl 2-(2-{1-[3-(3,5-di­methoxy­phenyl)-1,2,4-oxa­diazol-5-yl]-2-(di­methyl­amino)­vinyl­oxy}phenyl)-3-(di­methyl­amino)­acryl­ate

Compound Description: This compound, featuring a 1,2,4-oxadiazole ring, was synthesized and characterized using X-ray crystallography, revealing intramolecular and intermolecular interactions contributing to its crystal packing [].

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound, incorporating a thiophene ring, exhibited potent in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines [].

Compound Description: The patent describes a novel polymorph of this compound, which serves as an intermediate in the synthesis of a catechol-O-methyltransferase inhibitor [].

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor discovered through structure-guided drug design [].

[7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-yl)-ethoxy]-phenyl}-amine (TG100855)

Compound Description: TG100435 is a multitargeted Src family kinase inhibitor, while TG100855 is its major N-oxide metabolite. Both compounds demonstrate potent kinase inhibitory activity. TG100435 is metabolized to TG100855 primarily by flavin-containing monooxygenases (FMO) [].

4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801)

Compound Description: TG100801, a prodrug of the dual VEGFr2 and Src family kinase inhibitor 4-chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-yl-ethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol, is in clinical trials for treating age-related macular degeneration [].

2-Alkoxy-8-methyl-6-(pyrrolidin-1-yl)-4H-[1,2,4]triazolo[5,1-f]purine Derivatives

Compound Description: These novel tricyclic compounds were synthesized and characterized, focusing on the [, , ]triazolo[5,1-f]purine heterocyclic framework [].

(3,5-dimethoxy-4-((3-aryl-1,2,4-oxadiazol-5-yl)methoxy)phenyl)aryl methanones

Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. Several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria [].

Properties

CAS Number

2034412-79-6

Product Name

(5-Methylisoxazol-3-yl)(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone

Molecular Formula

C15H14N4O3S

Molecular Weight

330.36

InChI

InChI=1S/C15H14N4O3S/c1-9-7-11(17-21-9)15(20)19-5-4-10(8-19)13-16-14(22-18-13)12-3-2-6-23-12/h2-3,6-7,10H,4-5,8H2,1H3

InChI Key

YOCQGODRKRWECF-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.